molecular formula C36H35ClF3N7O6 B12461598 Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid

Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid

Cat. No.: B12461598
M. Wt: 754.2 g/mol
InChI Key: XSFPZBUIBYMVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Telotristat etiprate, marketed under the brand name Xermelo, is a prodrug of telotristat. It is an inhibitor of tryptophan hydroxylase, an enzyme that mediates the rate-limiting step in serotonin biosynthesis. This compound is primarily used in combination with somatostatin analog therapy for the treatment of diarrhea associated with carcinoid syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of telotristat etiprate involves multiple steps, starting from the basic building blocksThe final product is obtained after purification and crystallization processes .

Industrial Production Methods: Industrial production of telotristat etiprate follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Telotristat etiprate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of telotristat etiprate, each with specific functional groups that can be used for further chemical modifications .

Scientific Research Applications

Telotristat etiprate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Used in research on serotonin biosynthesis and its role in various physiological processes.

    Medicine: Used in clinical studies for the treatment of carcinoid syndrome and other serotonin-related disorders.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Telotristat etiprate exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for the conversion of tryptophan to serotonin. By inhibiting this enzyme, telotristat etiprate reduces the production of serotonin, thereby alleviating symptoms associated with carcinoid syndrome, such as diarrhea .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of Telotristat Etiprate: Telotristat etiprate is unique in its ability to specifically inhibit tryptophan hydroxylase, thereby directly reducing serotonin production. This targeted mechanism of action makes it particularly effective in treating conditions associated with excessive serotonin production, such as carcinoid syndrome .

Properties

IUPAC Name

2-benzamidoacetic acid;ethyl 2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPZBUIBYMVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClF3N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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